2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a pyrimidine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common approach includes the following steps:
Preparation of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride: This intermediate can be synthesized by reacting 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid.
Formation of piperazine derivative: The sulfonyl chloride intermediate is then reacted with piperazine to form the piperazine derivative.
Coupling with pyrimidine: The piperazine derivative is then coupled with a pyrimidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-methoxy-4,5-dimethylbenzenesulfonyl chloride
Uniqueness
2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C25H31N5O3S |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C25H31N5O3S/c1-17-6-8-21(9-7-17)27-24-15-20(4)26-25(28-24)29-10-12-30(13-11-29)34(31,32)23-16-22(33-5)18(2)14-19(23)3/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28) |
InChI Key |
GUSMTEFERZJOHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)OC)C)C |
Origin of Product |
United States |
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